
3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzothiophene moiety and a bromine atom. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Ring: Starting from a suitable thiophene derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Pyridine: The brominated benzothiophene can then be coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atom or the benzothiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups at the bromine site.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound could be a lead compound or intermediate in the synthesis of pharmaceuticals.
Biological Probes: It might be used in the development of probes for biological imaging or assays.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Production:
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene and pyridine moieties could play a role in binding to these targets through various interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-1-benzothiophen-7-yl)-4-methylpyridine
- 3-(3-Fluoro-1-benzothiophen-7-yl)-4-methylpyridine
- 3-(3-Iodo-1-benzothiophen-7-yl)-4-methylpyridine
Uniqueness
The presence of the bromine atom in 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine might confer unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H10BrNS |
|---|---|
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
3-(3-bromo-1-benzothiophen-7-yl)-4-methylpyridine |
InChI |
InChI=1S/C14H10BrNS/c1-9-5-6-16-7-12(9)10-3-2-4-11-13(15)8-17-14(10)11/h2-8H,1H3 |
InChI-Schlüssel |
ATANGCOOMBMOFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
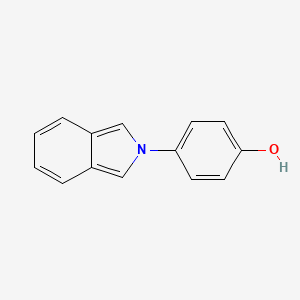

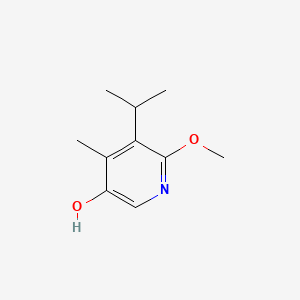
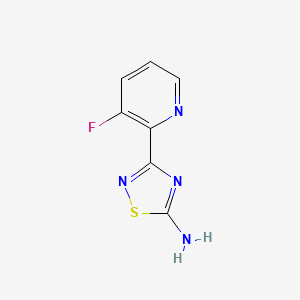
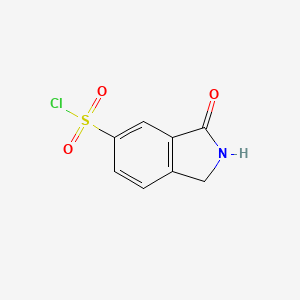
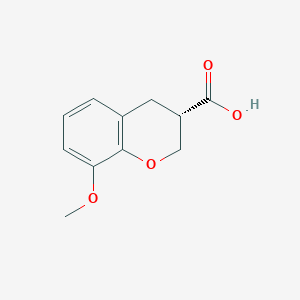
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
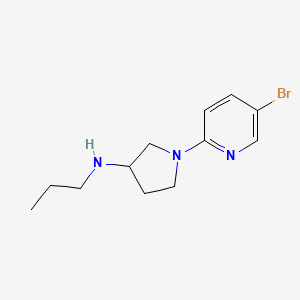

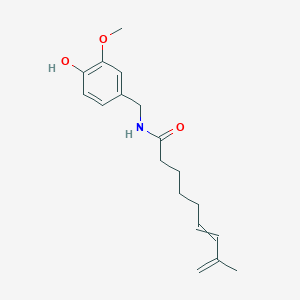
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
